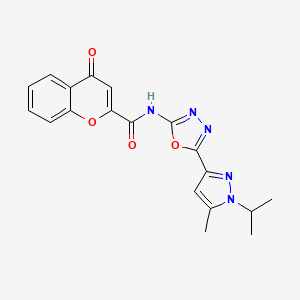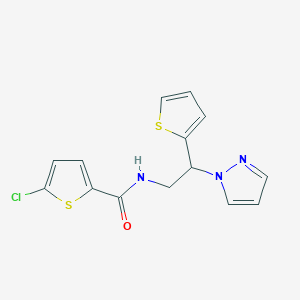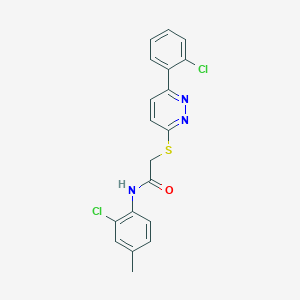
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate, also known as DMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.28 g/mol.
Wirkmechanismus
The mechanism of action of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has also been found to be stable under various conditions, making it suitable for use in various assays. However, one of the limitations of using Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate. One area of research is the development of more efficient synthesis methods to increase the yield of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate. Another area of research is the development of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate and its potential applications in other fields of research.
Synthesemethoden
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate can be synthesized using various methods, including the reaction of 4-(dimethylamino)benzaldehyde with glycidyl methyl ether in the presence of a catalyst. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with epichlorohydrin in the presence of a base. The yield of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate obtained from these methods ranges from 40-60%.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has shown potential applications in various fields of scientific research. It has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-5-4-8(12(14)15-3)6-9(10)11-7-16-11/h4-6,11H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANNDSKSUFPNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(4-Bromobenzyl)amino]phenyl}acetic acid](/img/structure/B2620922.png)

![2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2620926.png)
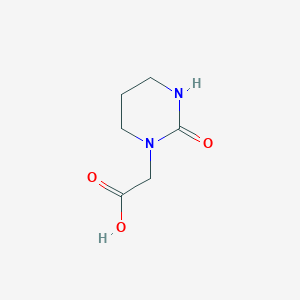

![2-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2620931.png)
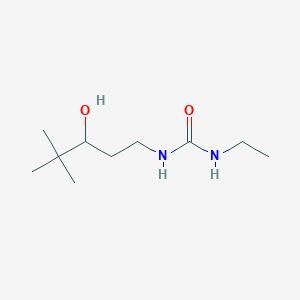
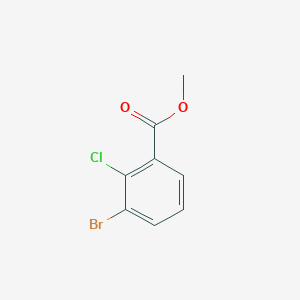

![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)
